L-Histidyl-L-asparaginyl-L-phenylalanyl-L-valine
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Overview
Description
L-Histidyl-L-asparaginyl-L-phenylalanyl-L-valine is a peptide composed of four amino acids: histidine, asparagine, phenylalanine, and valine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-asparaginyl-L-phenylalanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or other coupling agents.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-asparaginyl-L-phenylalanyl-L-valine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Histidyl-L-asparaginyl-L-phenylalanyl-L-valine has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Histidyl-L-asparaginyl-L-phenylalanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-histidyl-L-prolyl-L-phenylalanyl-L-asparaginyl-L-valine: Another peptide with similar amino acid composition but different sequence.
L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline: A longer peptide with additional amino acids.
Uniqueness
L-Histidyl-L-asparaginyl-L-phenylalanyl-L-valine is unique due to its specific sequence and the properties conferred by the combination of histidine, asparagine, phenylalanine, and valine. This sequence can influence its stability, solubility, and biological activity, making it distinct from other peptides.
Properties
CAS No. |
831189-78-7 |
---|---|
Molecular Formula |
C24H33N7O6 |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H33N7O6/c1-13(2)20(24(36)37)31-23(35)17(8-14-6-4-3-5-7-14)30-22(34)18(10-19(26)32)29-21(33)16(25)9-15-11-27-12-28-15/h3-7,11-13,16-18,20H,8-10,25H2,1-2H3,(H2,26,32)(H,27,28)(H,29,33)(H,30,34)(H,31,35)(H,36,37)/t16-,17-,18-,20-/m0/s1 |
InChI Key |
NYWTZYFRIFUQLD-JPLJXNOCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
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